molecular formula C20H14FNO6S B3504917 2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3504917
M. Wt: 415.4 g/mol
InChI Key: QDKDJZINIDRKSY-UHFFFAOYSA-N
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Description

2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-fluorobenzoic acid with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, water.

Major Products

    Reduction: 2-aminobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-fluorobenzoic acid and 2-[(2-nitrophenyl)sulfonyl]benzyl alcohol.

Scientific Research Applications

2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester and sulfonyl groups can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
  • 2-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
  • 2-fluorobenzyl 2-[(2-aminophenyl)sulfonyl]benzoate

Uniqueness

2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

(2-fluorophenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO6S/c21-16-9-3-1-7-14(16)13-28-20(23)15-8-2-5-11-18(15)29(26,27)19-12-6-4-10-17(19)22(24)25/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKDJZINIDRKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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